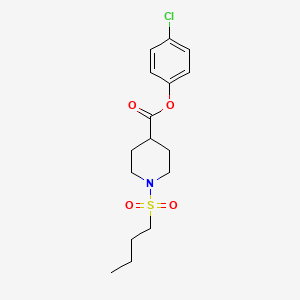![molecular formula C16H22N4O4 B5310467 N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5310467.png)
N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide, also known as MG-132, is a potent and selective inhibitor of proteasome. It has been widely used in scientific research to study the role of proteasome in various cellular processes.
Mécanisme D'action
N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide binds to the catalytic site of proteasome and inhibits its activity. This leads to the accumulation of ubiquitinated proteins and the activation of the unfolded protein response pathway. The accumulation of misfolded and damaged proteins can lead to cell death by apoptosis.
Biochemical and Physiological Effects:
N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to inhibit the growth of tumors in animal models. N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide has been used to study the role of proteasome in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to reduce the accumulation of toxic proteins in animal models of these diseases. N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide has also been used to study the role of proteasome in viral infections, such as HIV and hepatitis B virus.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide is a potent and selective inhibitor of proteasome, which makes it a valuable tool for studying the role of proteasome in various cellular processes. However, it has some limitations, such as its cytotoxicity at high concentrations and its potential off-target effects. It is important to use appropriate controls and concentrations when using N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide in lab experiments.
Orientations Futures
There are several future directions for the use of N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide in scientific research. One direction is to study the role of proteasome in aging and age-related diseases. Another direction is to develop more selective inhibitors of proteasome with fewer off-target effects. N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide can also be used to study the role of proteasome in the immune system and inflammation. Finally, N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide can be used to study the role of proteasome in the regulation of gene expression and epigenetics.
Conclusion:
In conclusion, N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide is a potent and selective inhibitor of proteasome that has been widely used in scientific research to study the role of proteasome in various cellular processes. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce the accumulation of toxic proteins in animal models of neurodegenerative diseases, and inhibit the replication of viruses. N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide has some limitations, such as its cytotoxicity and potential off-target effects, but it remains a valuable tool for studying the role of proteasome in scientific research.
Méthodes De Synthèse
The synthesis of N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide involves several steps, including the reaction of 2-methoxybenzaldehyde with piperazine, followed by acylation with 2-(chloroacetyl)glycine and subsequent deprotection. The final product is obtained through column chromatography and recrystallization.
Applications De Recherche Scientifique
N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide has been widely used in scientific research to study the role of proteasome in various cellular processes, such as cell cycle progression, apoptosis, and protein degradation. It has been shown to inhibit the proteasome activity in a dose-dependent manner and induce the accumulation of ubiquitinated proteins. N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide has also been used to study the role of proteasome in cancer, neurodegenerative diseases, and viral infections.
Propriétés
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-[1-[(2-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-24-13-5-3-2-4-11(13)10-20-7-6-18-16(23)12(20)8-15(22)19-9-14(17)21/h2-5,12H,6-10H2,1H3,(H2,17,21)(H,18,23)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIYNHHGROUKNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)NCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-methylphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5310396.png)
![methyl 4-(2-{5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}carbonohydrazonoyl)benzoate](/img/structure/B5310399.png)
![1-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5310407.png)

![6-hydroxy-5-nitro-2-[2-(3-pyridinyl)vinyl]-4(3H)-pyrimidinone](/img/structure/B5310420.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-7-(4-methoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5310426.png)
![3-(2-{[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5310429.png)
![1-{[(2R,5S)-5-(1,3-thiazol-2-ylmethyl)tetrahydrofuran-2-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B5310430.png)
![5-{[1-(4-chlorophenyl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5310443.png)
![6-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5310447.png)
![4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline](/img/structure/B5310452.png)
![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5310465.png)

![N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine](/img/structure/B5310492.png)